Walrycin B

Beschreibung

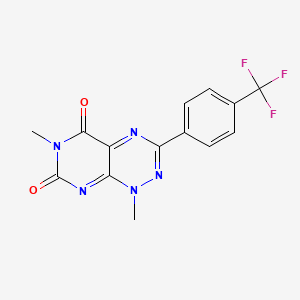

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O2/c1-21-12(23)9-11(19-13(21)24)22(2)20-10(18-9)7-3-5-8(6-4-7)14(15,16)17/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVMPTWWKLKLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Walrycin B: A Comprehensive Technical Guide on its Discovery, Origin, and Dual-Targeting Mechanism of Action

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Walrycin B has emerged as a molecule of significant interest in both antibacterial and anticancer research. Initially identified as a novel inhibitor of the essential WalR response regulator in bacteria, subsequent studies have revealed its potent inhibitory activity against human separase, a key enzyme in cell cycle regulation. This dual-targeting capability positions Walrycin B as a promising lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, origin, and multifaceted mechanism of action of Walrycin B, supported by available quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways.

Discovery and Origin

Walrycin B was identified through a high-throughput screening of a chemical library containing 9,172 compounds.[1] The initial screening aimed to discover novel inhibitors of the essential WalR response regulator, a key component of the WalK/WalR two-component signal transduction system in Gram-positive bacteria. Further investigations into its biological activities unexpectedly revealed its potent inhibitory effects on human separase, a cysteine protease crucial for sister chromatid separation during mitosis.[1]

Quantitative Data

The following tables summarize the available quantitative data for Walrycin B's inhibitory activity against its primary targets.

Table 1: Inhibitory Activity of Walrycin B and its Analogs against Separase

| Compound | Target | IC50 (μM) |

| Walrycin B | Human Separase | Data not explicitly provided in cited abstracts |

| Toxoflavin | Human Separase | Potent inhibitor |

| 3-methyltoxoflavin | Human Separase | Potent inhibitor |

| 3-phenyltoxoflavin | Human Separase | Potent inhibitor |

Note: While the primary research paper identifies Walrycin B as a potent inhibitor, the exact IC50 value against human separase is not specified in the abstract. The study focused on its identification and in vivo efficacy.[1]

Table 2: Antibacterial and Other Activities of Walrycin Analogs

| Compound | Target/Activity | MIC/IC50/EC50 | Cell Line/Organism |

| Walrycin A | WalK/WalR System | Potent antibacterial | Bacillus subtilis, Staphylococcus aureus |

| Walrycin A | PXR Activation | EC50 ~10 μM | HeLa cells |

Note: The available literature primarily focuses on Walrycin A for antibacterial and PXR activation studies. Specific quantitative data for Walrycin B's antibacterial activity (MIC values) were not found in the initial searches.

Mechanism of Action

Walrycin B exhibits a dual mechanism of action, targeting distinct and critical pathways in both bacteria and human cells.

Inhibition of the WalK/WalR Two-Component System

In Gram-positive bacteria, the WalK/WalR two-component system is essential for cell wall metabolism and viability. WalK is a sensor histidine kinase that, upon receiving an external signal, autophosphorylates and subsequently transfers the phosphate group to the WalR response regulator. Phosphorylated WalR then acts as a transcription factor, regulating the expression of genes involved in cell wall synthesis and degradation.

Walrycin B specifically targets and inhibits the WalR response regulator. This inhibition disrupts the normal regulation of cell wall metabolism, leading to bactericidal effects. The precise molecular interactions between Walrycin B and WalR are still under investigation.

References

Walrycin B chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Walrycin B is a novel small molecule that has garnered significant attention in the scientific community for its diverse biological activities. Initially identified as an antibacterial agent, its therapeutic potential has expanded to include antiviral and anticancer applications. This technical guide provides an in-depth overview of Walrycin B's chemical structure, properties, and biological activities, with a focus on the experimental methodologies used to elucidate its functions.

Chemical Structure and Properties

Walrycin B is an analog of toxoflavin.[1][2] Its chemical structure is characterized by a pyrimido[5,4-e][1][3][4]triazine core.

Table 1: Chemical and Physical Properties of Walrycin B

| Property | Value | Reference |

| CAS Number | 878419-78-4 | [1][3] |

| Molecular Formula | C₁₄H₁₀F₃N₅O₂ | [3] |

| Molecular Weight | 337.26 g/mol | [3] |

| Appearance | Solid | N/A |

| Solubility | DMSO: 40 mg/mL (118.6 mM) | [3] |

| Ethanol: 2 mg/mL (5.93 mM) | [3] | |

| Water: Insoluble | [3] | |

| InChI Key | XRVMPTWWKLKLPB-UHFFFAOYSA-N | N/A |

| SMILES | CN1C2=NC(=O)N(C)C(=O)C2=NC(C2=CC=C(C(F)(F)F)C=C2)=N1 | [5] |

Biological Activity and Mechanism of Action

Walrycin B exhibits a range of biological activities, acting as an inhibitor of several key cellular targets.

Antibacterial Activity: WalR Inhibition

Walrycin B was first identified as a potent antibacterial compound that specifically targets the WalR response regulator, a critical component of the essential WalK/WalR two-component signal transduction system in Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[4][5][6] Inhibition of this pathway disrupts cell wall metabolism, ultimately leading to bacterial cell death.[5][6] Walrycin B has been shown to rapidly affect the expression of WalR regulon genes.[6]

Antiviral Activity: SARS-CoV-2 3CLpro Inhibition

In the context of antiviral research, Walrycin B has been identified as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication.[1] It exhibits an IC₅₀ of 0.26 μM against this target.[1] However, it also shows some toxicity to Vero E6 cells with a CC₅₀ value of 4.25 μM.[1]

Anticancer Activity: Separase Inhibition

Recent studies have highlighted the potent anticancer efficacy of Walrycin B, identifying it as a novel inhibitor of separase.[7] Separase is a cysteine protease that plays a crucial role in chromosome segregation during mitosis.[7] By inhibiting separase, Walrycin B and its analogs induce cell cycle arrest at the M phase, activate apoptosis, and ultimately lead to mitotic cell death.[7] Microscale thermophoresis assays and molecular dynamics simulations have revealed that Walrycin B binds to the active site of separase, competing with its substrates.[7]

Table 2: Biological Activity of Walrycin B

| Target | Activity | IC₅₀ / CC₅₀ | Cell Line / Organism | Reference |

| WalR | Inhibition | - | Bacillus subtilis, Staphylococcus aureus | [5][6] |

| SARS-CoV-2 3CLpro | Inhibition | IC₅₀: 0.26 μM | - | [1] |

| Vero E6 cells | Cytotoxicity | CC₅₀: 4.25 μM | Vero E6 | [1] |

| Separase | Inhibition | - | Human separase | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Walrycin B.

High-Throughput Screening (HTS) for Separase Inhibitors

A high-throughput screening of a small-molecule library was conducted to identify inhibitors of separase. The protease domain of Chaetomium thermophilum separase (ctSPD) was utilized for the primary screening due to its similarity to human separase and ease of availability.[7]

Protocol:

-

A library of 9,172 compounds was screened for inhibitory activity against the ctSPD protease domain.[7]

-

The assay was performed in a 384-well plate format.

-

Each well contained the separase enzyme, a fluorogenic substrate (e.g., (Rad21)₂–rhodamine 110), and a test compound from the library.[8]

-

The reaction mixture was incubated at 37°C for a defined period (e.g., 3 hours).[8]

-

The fluorescence intensity, indicative of substrate cleavage, was measured using a plate reader.

-

Compounds that showed significant inhibition of fluorescence were selected as primary hits.

-

The activity of the hit compounds was then validated using human separase.[7]

Microscale Thermophoresis (MST) Assay

MST was employed to quantify the binding affinity of Walrycin B to separase.[7] This technique measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.

Protocol:

-

Human separase was labeled with a fluorescent dye (e.g., NT-647).

-

A serial dilution of Walrycin B was prepared in MST buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).[9]

-

The labeled separase was mixed with each dilution of Walrycin B and incubated to reach binding equilibrium.

-

The samples were loaded into MST capillaries.

-

The thermophoretic movement of the labeled separase was measured using an MST instrument (e.g., Monolith NT.115).[10]

-

The change in thermophoresis was plotted against the ligand concentration, and the dissociation constant (Kd) was determined by fitting the data to a binding curve.

Molecular Dynamics (MD) Simulations

MD simulations were performed to investigate the binding mode of Walrycin B to the active site of separase at an atomic level.[7]

Protocol:

-

The 3D structure of the separase-Walrycin B complex was generated using molecular docking.

-

The complex was placed in a simulation box filled with a suitable water model (e.g., TIP3P).

-

Ions were added to neutralize the system and mimic physiological salt concentrations.

-

The system was subjected to energy minimization to remove steric clashes.

-

The system was gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure.

-

A production MD simulation was run for a significant duration (e.g., nanoseconds to microseconds) using a molecular dynamics software package (e.g., GROMACS, AMBER).[11]

-

The trajectory from the simulation was analyzed to study the stability of the complex, protein-ligand interactions, and conformational changes.

Mouse Xenograft Model for Anticancer Efficacy

The in vivo antitumor efficacy of Walrycin B was evaluated using a mouse xenograft model.[7]

Protocol:

-

Cell Culture: A human cancer cell line (e.g., a breast cancer cell line) is cultured in appropriate media.[12]

-

Animal Model: Immunodeficient mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of the human tumor cells.[12]

-

Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10⁶) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of each mouse.[12]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives Walrycin B at a specified dose and schedule (e.g., daily intraperitoneal injections). The control group receives a vehicle control.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways inhibited by Walrycin B.

WalK/WalR Two-Component System Inhibition

Caption: Walrycin B inhibits the WalR response regulator in bacteria.

Separase-Mediated Mitotic Progression Inhibition

Caption: Walrycin B inhibits separase, leading to mitotic arrest.

Conclusion

Walrycin B is a multifaceted molecule with significant therapeutic potential. Its ability to inhibit essential pathways in bacteria, viruses, and cancer cells makes it a compelling candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of Walrycin B and its analogs. Future studies should focus on elucidating the detailed pharmacokinetics and pharmacodynamics of Walrycin B, as well as optimizing its structure to enhance efficacy and reduce toxicity for clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Walrycin B - Nordic Biosite [nordicbiosite.com]

- 3. selleckchem.com [selleckchem.com]

- 4. walrycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Walrycin-B|cas 878419-78-4|DC Chemicals|Price|Buy [dcchemicals.com]

- 6. glpbio.com [glpbio.com]

- 7. Walrycin B, as a novel separase inhibitor, exerts potent anticancer efficacy in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Microsecond-long simulation reveals the molecular mechanism for the dual inhibition of falcipain-2 and falcipain-3 by antimalarial lead compounds [frontiersin.org]

- 12. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]

Walrycin B mechanism of action

An in-depth analysis of the available scientific literature reveals that Walrycin B is a multifaceted small molecule with at least three distinct mechanisms of action, positioning it as a compound of significant interest for researchers in oncology, virology, and microbiology. This technical guide provides a comprehensive overview of the known molecular targets of Walrycin B, its quantitative inhibitory data, detailed experimental protocols for its study, and visualizations of the associated signaling pathways.

Core Mechanisms of Action

Walrycin B has been identified as a potent inhibitor of human separase, a key enzyme in cell cycle progression, making it a promising candidate for cancer therapy.[1] Additionally, it has demonstrated significant inhibitory activity against the SARS-CoV-2 3CL protease, essential for viral replication, and the WalR response regulator in Gram-positive bacteria, a critical component of a two-component system that governs cell wall metabolism.[2][3]

Inhibition of Human Separase

The primary anticancer mechanism of Walrycin B stems from its inhibition of human separase, a cysteine protease that plays a crucial role in the metaphase-to-anaphase transition.[1] Separase mediates the cleavage of the cohesin complex, which holds sister chromatids together. By inhibiting separase, Walrycin B prevents the separation of sister chromatids, leading to an arrest in the M phase of the cell cycle and subsequent induction of apoptosis in cancer cells.[1] Molecular modeling and biophysical assays have shown that Walrycin B acts as a competitive inhibitor, binding directly to the active site of separase.[1]

Inhibition of SARS-CoV-2 3CL Protease

Walrycin B has been identified as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for the processing of viral polyproteins into functional units necessary for viral replication.[2][4] Its ability to inhibit this key viral enzyme suggests its potential as a therapeutic agent against COVID-19.[2][4]

Inhibition of Bacterial WalR Response Regulator

In the realm of antibacterial research, Walrycin B targets the WalR response regulator, a component of the essential WalK/WalR two-component system in Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[3] This system is a master regulator of cell wall metabolism and cell division.[3] Inhibition of WalR by Walrycin B disrupts these vital processes, leading to bactericidal effects.[3]

Quantitative Data Summary

The following table summarizes the known quantitative data for the inhibitory activities of Walrycin B. Further research is needed to determine the specific IC50 and Ki values for separase inhibition and the cytotoxic effects on various cancer cell lines.

| Target | Parameter | Value | Cell Line/System | Reference |

| SARS-CoV-2 3CLpro | IC50 | 0.26 µM | Enzyme Assay | [2] |

| Vero E6 Cells | CC50 | 4.25 µM | Cell-based Assay | [2] |

| Human Separase | IC50 | Not Reported | Enzyme Assay | |

| Cancer Cell Lines | IC50 | Not Reported | Cell-based Assays |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of Walrycin B.

Separase Inhibition Assay (In Vitro)

This protocol is designed to determine the in vitro inhibitory activity of Walrycin B against human separase.

-

Reagents and Materials:

-

Recombinant human separase

-

Fluorogenic separase substrate (e.g., a peptide based on the cohesin cleavage site conjugated to a fluorophore)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Walrycin B

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of Walrycin B in the assay buffer.

-

In a 384-well plate, add a fixed concentration of recombinant human separase to each well.

-

Add the serially diluted Walrycin B to the wells containing separase and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.

-

Calculate the rate of substrate cleavage for each concentration of Walrycin B.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Microscale Thermophoresis (MST) for Binding Affinity

This protocol details the measurement of the binding affinity between Walrycin B and its target protein, such as separase.

-

Reagents and Materials:

-

Purified target protein (e.g., separase)

-

Fluorescent labeling kit for the target protein

-

Walrycin B

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST capillaries

-

MST instrument

-

-

Procedure:

-

Label the target protein with a fluorescent dye according to the manufacturer's protocol.

-

Prepare a serial dilution of Walrycin B in the MST buffer.

-

Mix a constant concentration of the fluorescently labeled target protein with each concentration of the serially diluted Walrycin B.

-

Load the mixtures into MST capillaries.

-

Measure the thermophoretic movement of the labeled protein in the MST instrument.

-

The change in thermophoresis upon binding is plotted against the logarithm of the ligand concentration.

-

The binding curve is fitted to determine the dissociation constant (Kd).

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of Walrycin B on the cell cycle distribution of cancer cells.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Walrycin B

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Walrycin B for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection and quantification of apoptosis induced by Walrycin B.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Walrycin B

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat the cells with Walrycin B as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the populations of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanisms of action and a typical experimental workflow for the study of Walrycin B.

Caption: Inhibition of Separase by Walrycin B leading to mitotic arrest.

Caption: Inhibition of SARS-CoV-2 3CLpro by Walrycin B.

Caption: Inhibition of the bacterial WalR response regulator by Walrycin B.

Caption: Experimental workflow for the identification and characterization of Walrycin B.

References

- 1. Walrycin B, as a novel separase inhibitor, exerts potent anticancer efficacy in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel antibacterial compounds specifically targeting the essential WalR response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Walrycin B as a SARS-CoV-2 3CLpro Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A primary target for drug development is the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for viral replication.[1][2] 3CLpro is responsible for processing viral polyproteins into functional non-structural proteins, a critical step in the viral life cycle.[1] Through a comprehensive quantitative high-throughput screening (qHTS) of over 10,000 compounds, Walrycin B has been identified as a potent inhibitor of SARS-CoV-2 3CLpro.[1] This technical guide provides a detailed overview of the existing data, experimental protocols, and the current understanding of Walrycin B as a promising anti-SARS-CoV-2 agent.

Data Presentation: In Vitro Inhibitory Activity

Walrycin B emerged as the most potent inhibitor of SARS-CoV-2 3CLpro in a large-scale screening of approved and investigational drugs, as well as bioactive compounds.[1] The quantitative data for Walrycin B and other top inhibitors identified in the same screen are summarized in the table below for comparative analysis.

| Compound | 3CLpro IC50 (µM) | Antiviral Efficacy (CPE Rescue) |

| Walrycin B | 0.26 | 51.43% |

| Hydroxocobalamin | 3.29 | Not Effective |

| Suramin sodium | 6.5 | Not Effective |

| Z-DEVD-FMK | 6.81 | Not Effective |

| LLL-12 | 9.84 | N/A |

| Z-FA-FMK | 11.39 | 104.84% |

Data sourced from Ma et al., "Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening".[1]

Experimental Protocols

The identification and characterization of Walrycin B as a SARS-CoV-2 3CLpro inhibitor involved two key experimental assays.

Quantitative High-Throughput Screening (qHTS) for 3CLpro Inhibition

This assay was designed to rapidly screen a large library of compounds to identify potential inhibitors of the SARS-CoV-2 3CLpro enzyme.

Principle: The assay utilizes a fluorogenic peptide substrate that mimics the natural cleavage site of 3CLpro. The substrate contains a fluorescent reporter and a quencher. In the presence of active 3CLpro, the peptide is cleaved, separating the reporter from the quencher and resulting in a measurable fluorescent signal. Inhibitors of 3CLpro will prevent this cleavage, leading to a decrease in fluorescence.

Methodology:

-

Compound Plating: 23 nL of each compound from the library was dispensed into 1536-well plates.

-

Enzyme and Substrate Preparation: A solution containing 50 nM of purified SARS-CoV-2 3CLpro enzyme and 20 µM of the fluorogenic substrate was prepared.

-

Reaction Initiation: 4 µL of the enzyme/substrate mixture was added to each well of the compound plates.

-

Incubation: The reaction plates were incubated at room temperature for a specified period to allow for enzymatic activity.

-

Fluorescence Reading: The fluorescence intensity in each well was measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were determined from the concentration-response curves for each compound.

SARS-CoV-2 Cytopathic Effect (CPE) Assay

This cell-based assay was used to evaluate the antiviral activity of the identified 3CLpro inhibitors against live SARS-CoV-2.

Principle: SARS-CoV-2 infection of susceptible host cells, such as Vero E6 cells, leads to cell death, a phenomenon known as the cytopathic effect (CPE). Antiviral compounds that inhibit viral replication will protect the cells from CPE, resulting in higher cell viability.

Methodology:

-

Cell Seeding: Vero E6 cells were seeded into 96-well plates.

-

Compound Treatment: The cells were treated with various concentrations of the test compounds.

-

Viral Infection: The cells were then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: The infected plates were incubated for 72 hours to allow for viral replication and the development of CPE.

-

Viability Assessment: Cell viability was measured using a reagent that quantifies ATP content, an indicator of metabolically active cells.

-

Data Analysis: The percentage of CPE rescue (efficacy) was calculated by comparing the cell viability in treated, infected wells to that in untreated, infected (negative control) and uninfected (positive control) wells.

Mandatory Visualizations

Experimental Workflow for Inhibitor Identification

Caption: Workflow for the identification and validation of SARS-CoV-2 3CLpro inhibitors.

Proposed Mechanism of 3CLpro Inhibition

Caption: Proposed mechanism of Walrycin B inhibiting SARS-CoV-2 3CLpro.

Hypothetical Downstream Signaling Impactdot

References

Walrycin B: A Technical Guide to the Inhibition of the WalR Response Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The WalK/WalR two-component system is a critical signaling pathway essential for the viability of many Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus and Bacillus subtilis. This system plays a pivotal role in regulating cell wall metabolism and biofilm formation, making it an attractive target for novel antimicrobial agents. Walrycin B has been identified as a novel inhibitor of the WalR response regulator. This technical guide provides a comprehensive overview of Walrycin B, including its mechanism of action, the signaling pathway it targets, and detailed experimental protocols relevant to its study.

Introduction to the WalK/WalR System

The WalK/WalR two-component signal transduction system is highly conserved among low G+C Gram-positive bacteria.[1] It consists of a membrane-bound sensor histidine kinase (WalK) and a cytoplasmic response regulator (WalR). The WalK/WalR system is integral to maintaining cell viability by controlling the expression of genes involved in cell wall metabolism.[2][3][4] Depletion of this system leads to cell death, highlighting its essential nature.[2]

Key functions regulated by the WalK/WalR system include:

-

Autolysin Synthesis: It positively controls the expression of major autolysins like AtlA and LytM in S. aureus, which are crucial for cell separation and peptidoglycan turnover.[2][3][5]

-

Biofilm Formation: The WalK/WalR system is directly linked to the ability of bacteria to form biofilms, a critical factor in chronic infections.[2][3]

-

Virulence: In S. aureus, this system controls the expression of several major virulence genes, impacting the host inflammatory response.[6]

The WalR Response Regulator as a Therapeutic Target

The essentiality and conservation of the WalK/WalR system in pathogenic bacteria make it a prime target for the development of new antibiotics.[1] The response regulator, WalR, is a particularly attractive target. Upon phosphorylation by WalK, WalR binds to specific DNA sequences in the promoter regions of its target genes, thereby regulating their transcription.[3][5] Inhibition of WalR's ability to bind DNA would disrupt the entire signaling cascade, leading to bacterial cell death. The DNA-binding domain of WalR from S. aureus has a winged helix-turn-helix motif, which is a common feature in such response regulators.[7]

Walrycin B: A Novel WalR Inhibitor

Walrycin B was identified through high-throughput screening as an inhibitor of the WalR response regulator.[1] Its chemical structure is 1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][2][4][6]triazine-5,7-dione.[1] By targeting WalR, Walrycin B disrupts the regulation of genes essential for cell wall metabolism, leading to a bactericidal effect.[1] Treatment of B. subtilis and S. aureus with Walrycin B results in phenotypes consistent with the depletion of the WalK/WalR system, such as the formation of long, aseptate filaments in B. subtilis and large cell aggregates in S. aureus.[1]

Quantitative Data

While the seminal study identified Walrycin B as a potent WalR inhibitor, specific quantitative data such as IC50 or Ki values for its direct inhibition of WalR are not extensively detailed in publicly available literature. The primary screening identified it as a "hit" compound, leading to further characterization of its biological effects.

| Compound | Target | Organism(s) | Observed Effect | Reference |

| Walrycin B | WalR | B. subtilis, S. aureus | Inhibition of WalR function, bactericidal | [1] |

Signaling Pathway and Mechanism of Action

The WalK/WalR signaling pathway is initiated by an unknown signal that triggers the autophosphorylation of the histidine kinase, WalK. The phosphate group is then transferred to a conserved aspartate residue on the response regulator, WalR. Phosphorylated WalR (WalR-P) then dimerizes and binds to specific DNA promoter regions, activating the transcription of genes involved in cell wall metabolism.

Walrycin B is proposed to inhibit the function of WalR. While the precise molecular interaction is not fully elucidated in the available literature, it is hypothesized that Walrycin B interferes with the ability of WalR to bind to its target DNA sequences. This disruption prevents the expression of essential genes, leading to the observed bactericidal effects.

Figure 1: The WalK/WalR signaling pathway and the inhibitory action of Walrycin B.

Experimental Protocols

The following sections detail generalized protocols for key experiments used in the identification and characterization of WalR inhibitors like Walrycin B.

High-Throughput Screening (HTS) for WalR Inhibitors

A common strategy for discovering inhibitors of DNA-binding proteins is to use a high-throughput assay that measures the protein-DNA interaction. Fluorescence polarization (FP) is a suitable method for this purpose.

Principle: An FP assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled DNA probe containing the WalR binding site will tumble rapidly in solution, resulting in low fluorescence polarization. When the much larger WalR protein binds to this probe, the complex tumbles more slowly, leading to an increase in fluorescence polarization. A compound that inhibits this interaction will prevent the increase in polarization.

Generalized Protocol:

-

Reagents:

-

Purified WalR protein.

-

Fluorescently labeled DNA probe (e.g., with FAM or TAMRA) containing the consensus WalR binding site.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

Compound library dissolved in DMSO.

-

-

Procedure:

-

Dispense a small volume of each library compound into the wells of a 384-well microplate.

-

Add the fluorescently labeled DNA probe to all wells.

-

Add the purified WalR protein to all wells except for negative controls.

-

Incubate the plates at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Identify "hits" as compounds that cause a significant decrease in fluorescence polarization compared to DMSO controls.

-

Figure 2: A generalized workflow for the high-throughput screening of WalR inhibitors.

Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA is used to confirm the direct inhibition of WalR binding to its DNA target. A radiolabeled or fluorescently labeled DNA probe is incubated with the WalR protein, and the mixture is resolved on a non-denaturing polyacrylamide gel. The protein-DNA complex migrates slower than the free probe, resulting in a "shifted" band. The addition of an inhibitor like Walrycin B should reduce the intensity of the shifted band.

Generalized Protocol:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides containing the WalR binding site.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the probe, for example, at the 5' end with [γ-32P]ATP using T4 polynucleotide kinase or with a fluorescent dye.

-

Purify the labeled probe.

-

-

Binding Reactions:

-

Set up binding reactions in a small volume (e.g., 20 µL) containing binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)), the labeled probe, and purified WalR protein.

-

For inhibition assays, pre-incubate WalR with varying concentrations of Walrycin B before adding the probe.

-

Incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Add a loading dye to the reactions.

-

Load the samples onto a pre-run native polyacrylamide gel (e.g., 6% acrylamide in 0.5x TBE buffer).

-

Run the gel at a constant voltage in a cold room or with cooling.

-

-

Detection:

-

If using a radiolabeled probe, dry the gel and expose it to a phosphor screen or X-ray film.

-

If using a fluorescently labeled probe, scan the gel using a suitable imaging system.

-

In Vitro Phosphorylation Assay

Principle: This assay determines if an inhibitor affects the phosphorylation of WalR by WalK.

Generalized Protocol:

-

Reagents:

-

Purified WalK (or its kinase domain) and WalR proteins.

-

[γ-32P]ATP.

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).

-

SDS-PAGE loading buffer.

-

-

Procedure:

-

Set up reactions containing WalK, WalR, and kinase buffer.

-

For inhibition studies, add varying concentrations of the test compound (e.g., Walrycin B).

-

Initiate the phosphorylation reaction by adding [γ-32P]ATP.

-

Incubate at a specific temperature (e.g., 37°C) for a set time.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and visualize the phosphorylated WalR using autoradiography.

-

Quantify the band intensities to determine the extent of inhibition.

-

Logical Relationship of Walrycin B's Mechanism

The inhibitory action of Walrycin B can be understood as a series of cause-and-effect relationships, starting from its interaction with WalR and culminating in bacterial cell death.

Figure 3: Logical flow of Walrycin B's mechanism of action.

Conclusion

Walrycin B represents a promising class of antibacterial compounds that target the essential WalK/WalR two-component system. By inhibiting the WalR response regulator, Walrycin B effectively disrupts bacterial cell wall metabolism, leading to cell death. The experimental approaches outlined in this guide provide a framework for the discovery and characterization of similar inhibitors. Further research into the precise molecular interactions between Walrycin B and WalR, as well as in vivo efficacy studies, will be crucial for its potential development as a therapeutic agent to combat infections caused by Gram-positive pathogens.

References

- 1. researchmap.jp [researchmap.jp]

- 2. Small Molecule Inhibitors of the Response Regulator ArsR Exhibit Bactericidal Activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A high throughput screen for inhibitors of fungal cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The novel antibacterial compound walrycin A induces human PXR transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric, chiral-selective drug binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of Walrycin B and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Walrycin B and its analogs, focusing on their anticancer and antibacterial properties. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways.

Core Biological Activities: A Dual-Pronged Approach

Walrycin B, a derivative of toxoflavin, has emerged as a molecule of significant interest due to its potent and distinct biological activities. It demonstrates a dual-pronged therapeutic potential, acting as both an anticancer and an antibacterial agent through the inhibition of critical cellular processes.

Anticancer Activity: Walrycin B and its analogs, including toxoflavin, 3-methyltoxoflavin, and 3-phenyltoxoflavin, are potent inhibitors of human separase.[1] Separase is a cysteine protease that plays a crucial role in the metaphase-to-anaphase transition of the cell cycle by cleaving the cohesin complex that holds sister chromatids together. Inhibition of separase by Walrycin B leads to cell cycle arrest in the M phase, the induction of apoptosis (programmed cell death), and ultimately, mitotic cell death.[1] This mechanism makes Walrycin B a promising candidate for cancer therapy.

Antibacterial Activity: In addition to its anticancer properties, Walrycin B is a known inhibitor of the WalR response regulator in bacteria. The WalK/WalR two-component system is essential for the viability of many Gram-positive bacteria, as it regulates cell wall metabolism. By inhibiting WalR, Walrycin B disrupts this critical pathway, leading to bacterial cell death.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of Walrycin B and its analogs.

Table 1: Separase Inhibition and Cytotoxicity of Walrycin B and Analogs

| Compound | Target | IC50 (µM) | Cell Line | CC50 (µM) |

| Walrycin B | Human Separase | Data not available in searched literature | Vero E6 | 4.25[2][3] |

| Toxoflavin | Human Separase | Data not available in searched literature | - | - |

| 3-methyltoxoflavin | Human Separase | Data not available in searched literature | - | - |

| 3-phenyltoxoflavin | Human Separase | Data not available in searched literature | - | - |

Note: While identified as potent inhibitors, specific IC50 values against separase for Walrycin B and its direct analogs were not found in the reviewed literature. Further research is needed to quantify and compare their inhibitory potency.

Table 2: Antibacterial Activity of Walrycin B

| Compound | Bacterial Strain | MIC (µg/mL) |

| Walrycin B | Enterococcus faecium | 2[4] |

| Walrycin B | Staphylococcus aureus | 4[4] |

Note: MIC (Minimum Inhibitory Concentration) values for the analogs of Walrycin B were not available in the searched literature.

Table 3: Other Inhibitory Activity of Walrycin B

| Compound | Target | IC50 (µM) |

| Walrycin B | SARS-CoV-2 3CLpro | 0.26[2][3] |

Signaling and Mechanistic Pathways

To visually represent the mechanisms of action of Walrycin B, the following diagrams illustrate the targeted signaling pathways.

Anticancer Mechanism: Separase Inhibition Pathway

Walrycin B's anticancer activity stems from its inhibition of separase, a key protease in cell cycle progression. The following diagram outlines this pathway.

Caption: Walrycin B inhibits active separase, preventing cohesin cleavage and leading to M-phase arrest and apoptosis.

Antibacterial Mechanism: WalK/WalR Two-Component System Inhibition

Walrycin B's antibacterial effect is achieved by targeting the WalK/WalR two-component signaling pathway, which is essential for cell wall homeostasis in Gram-positive bacteria.

Caption: Walrycin B inhibits the activated WalR response regulator, disrupting the transcription of genes essential for cell wall homeostasis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Walrycin B and its analogs.

Separase Inhibition Assay (Fluorogenic)

Objective: To determine the in vitro inhibitory activity of Walrycin B and its analogs against human separase.

Materials:

-

Recombinant human separase

-

Fluorogenic separase substrate (e.g., (Rad21)2–rhodamine 110)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

Walrycin B and its analogs dissolved in DMSO

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of Walrycin B and its analogs in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted compounds. Include wells with DMSO only as a negative control and a known separase inhibitor as a positive control.

-

Add recombinant human separase to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic separase substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 520 nm emission for rhodamine 110) at time zero and then kinetically every 5 minutes for 60-120 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compounds.

-

Determine the percent inhibition relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of Walrycin B and its analogs on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Walrycin B and its analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Walrycin B and its analogs in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

-

Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 (cytotoxic concentration 50%) value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Walrycin B on the cell cycle distribution of cancer cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Walrycin B dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Walrycin B (and a DMSO vehicle control) for 24-48 hours.

-

Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by Walrycin B in cancer cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Walrycin B dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of Walrycin B (and a DMSO vehicle control) for a predetermined time (e.g., 24, 48 hours).

-

Harvest both floating and adherent cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.

-

Use the flow cytometry software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Walrycin B and its analogs against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Walrycin B and its analogs dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a 2-fold serial dilution of Walrycin B and its analogs in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth) on each plate.

-

Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

Walrycin B and its analogs represent a promising class of compounds with dual anticancer and antibacterial activities. Their mechanisms of action, targeting separase in cancer cells and the WalR response regulator in bacteria, provide a strong rationale for their further development as therapeutic agents. This guide provides a foundational understanding of their biological activities and the experimental approaches to their characterization. Further research is warranted to fully elucidate the structure-activity relationships of Walrycin B analogs and to establish their efficacy and safety in preclinical and clinical settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NH125 kills methicillin-resistant Staphylococcus aureus persisters by lipid bilayer disruption - PMC [pmc.ncbi.nlm.nih.gov]

Walrycin B: A Technical Whitepaper on a Novel Toxoflavin Analogue for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Walrycin B, an analogue of the bacterial toxin toxoflavin, has emerged as a molecule of significant interest in therapeutic research. Initially identified as a potential antibacterial agent targeting the essential WalR response regulator, recent groundbreaking studies have repurposed it as a potent inhibitor of human separase, a critical enzyme in cell cycle regulation, highlighting its potential as an anticancer agent.[1][2] This technical guide provides a comprehensive overview of Walrycin B, presenting its physicochemical properties, detailing its dual mechanisms of action, summarizing available biological activity data, and providing detailed experimental protocols for its study and evaluation.

Introduction

Toxoflavin is a well-known phytotoxin produced by bacteria such as Burkholderia glumae, the causal agent of rice grain rot.[1] It is a pyrimido[5,4-e][3][4][5]triazine derivative that exerts its antibacterial effects through complex mechanisms, including the inhibition of quorum sensing.[1][6] Analogues of this core structure have been explored for various therapeutic properties.

Walrycin B is a synthetic analogue of toxoflavin, distinguished by a trifluoromethylphenyl group. This structural modification significantly alters its biological target profile. While the "Walrycin" class of compounds was initially investigated for antibacterial properties via inhibition of the WalK/WalR two-component system in Gram-positive bacteria, a pivotal 2024 study identified Walrycin B as a potent inhibitor of human separase, a cysteine protease essential for chromosome segregation during mitosis.[1][7][8] This discovery positions Walrycin B as a promising candidate for anticancer therapy, inducing M-phase cell cycle arrest and apoptosis in cancer cells.[1][2] This document serves as a core technical resource for researchers investigating this promising dual-activity molecule.

Physicochemical Properties and Data

A comparative summary of the key physicochemical properties of Walrycin B and its parent compound, toxoflavin, is presented below. The addition of the trifluoromethylphenyl moiety in Walrycin B substantially increases its molecular weight and alters its lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.

Table 1: Comparative Physicochemical Data

| Property | Walrycin B | Toxoflavin |

| IUPAC Name | 1,6-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrimido[5,4-e][3][4][5]triazine-5,7(1H,6H)-dione | 1,6-Dimethylpyrimido[5,4-e][3][4][5]triazine-5,7(1H,6H)-dione |

| Molecular Formula | C₁₄H₁₀F₃N₅O₂ | C₇H₇N₅O₂ |

| Molecular Weight | 337.26 g/mol | 193.16 g/mol |

| CAS Number | 878419-78-4 | 84-82-2 |

Biological Activity and Mechanism of Action

Walrycin B exhibits at least two distinct and significant biological activities: anticancer and antibacterial.

Anticancer Activity: Separase Inhibition

The primary anticancer mechanism of Walrycin B is the inhibition of separase, a cysteine protease that plays an indispensable role in the metaphase-to-anaphase transition.[1] By cleaving the kleisin subunit of the cohesin complex, separase allows for the separation of sister chromatids.

Inhibition of separase by Walrycin B prevents cohesin cleavage, leading to a failure in sister chromatid separation.[1] This triggers a mitotic checkpoint, causing cell cycle arrest in the M phase and ultimately inducing apoptosis.[1][2] A 2024 study identified Walrycin B, along with toxoflavin and other analogues, as potent inhibitors of human separase, with Walrycin B binding competitively to the enzyme's active site.[1]

Antibacterial Activity: WalR Inhibition & Quorum Sensing

WalR Inhibition: Walrycin B is reported to be an inhibitor of the WalR response regulator, a component of the essential WalK/WalR two-component signal transduction system in Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[7] This system is critical for coordinating cell wall metabolism and is essential for bacterial viability, making it an attractive target for novel antibiotics.

Toxoflavin and Quorum Sensing: The parent molecule, toxoflavin, is regulated by and involved in the quorum sensing (QS) system of Burkholderia glumae.[9] This cell-to-cell communication mechanism controls virulence factor production. The TofI/TofR system senses N-acyl-homoserine lactone (AHL) signaling molecules, which in turn activates the expression of tox operons responsible for toxoflavin biosynthesis and transport.[9] While Walrycin B's direct effect on this specific QS system is not detailed, its structural similarity suggests potential for QS modulation.

Table 2: Summary of Biological Activity Data

| Compound | Assay / Target | Cell Line / Organism | Result Type | Value |

| Walrycin B | SARS-CoV-2 3CLpro Inhibition | - | IC₅₀ | 0.26 µM[10][11] |

| Walrycin B | Cytotoxicity | Vero E6 cells | CC₅₀ | 4.25 µM[10] |

| Walrycin B | Separase Inhibition | Human Separase | Activity | Potent Inhibitor[1] |

| Walrycin B | Cell Cycle | Cancer Cell Lines | Effect | M-Phase Arrest & Apoptosis[1][2] |

| Walrycin B | Antibacterial Target | B. subtilis, S. aureus | Target | WalR Response Regulator[7] |

| Toxoflavin Analogue (Compound 6b) | Anticancer Activity | A549 (Lung Carcinoma) | IC₅₀ | 3.6 µM[6][12] |

Note: Specific IC₅₀ values for Walrycin B against separase and various cancer cell lines, as well as MIC values against target bacteria, were not publicly available in the abstracts of the cited primary literature at the time of this review.

Signaling Pathway and Workflow Visualizations

Signaling Pathways

Caption: Walrycin B anticancer mechanism via separase inhibition.

Caption: Toxoflavin biosynthesis regulation by quorum sensing.

Experimental Workflows

Caption: General experimental workflow for Walrycin B evaluation.

Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments cited in the evaluation of Walrycin B and related compounds.

Synthesis of Walrycin B Analogue Core

Disclaimer: A specific, detailed synthesis protocol for Walrycin B (CAS 878419-78-4) was not available in the searched literature. The following is a representative protocol for the synthesis of the core pyrimido[5,4-e][3][4][5]triazine structure, which can be adapted by medicinal chemists.[6][13]

-

Hydrazone Formation: Condense 6-hydrazinyluracil with the desired aromatic aldehyde (e.g., 3-(trifluoromethyl)benzaldehyde) in ethanol at room temperature. The reaction progress can be monitored by TLC. The resulting hydrazone precipitates and can be collected by filtration.

-

Nitrosative Cyclization: Suspend the purified hydrazone in glacial acetic acid. Add a solution of sodium nitrite (NaNO₂) in water dropwise while stirring.

-

Reaction: Reflux the mixture. The reaction leads to nitrosation at the C-5 position followed by intramolecular cyclization to form the pyrimido[5,4-e][3][4][5]triazine ring system.

-

Purification: After cooling, the product is collected by filtration, washed with water and ethanol, and can be further purified by recrystallization or column chromatography to yield the final compound.

Fluorogenic Separase Inhibition Assay

This protocol is adapted from established methods for measuring separase activity and its inhibition.[3][5][14]

-

Reagents & Materials:

-

Active human separase enzyme.

-

Fluorogenic separase substrate: e.g., Rhodamine 110-conjugated Rad21 peptide ((Rad21)₂-Rh110).

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl, DTT, and a non-ionic detergent.

-

Walrycin B stock solution in DMSO.

-

384-well low-volume black polystyrene plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of Walrycin B in assay buffer from the DMSO stock. Include a DMSO-only control.

-

In each well of the 384-well plate, add a defined amount of active separase enzyme.

-

Add the diluted Walrycin B or DMSO control to the wells and pre-incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., (Rad21)₂-Rh110) to each well to a final concentration within the Kₘ range.

-

Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation: 488 nm, Emission: 535 nm for Rh110), taking measurements every 1-2 minutes for 60-90 minutes at 37°C.

-

The rate of fluorescence increase is proportional to separase activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence curve.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the Walrycin B concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method for determining the MIC of an antibacterial compound against Gram-positive bacteria.[15][16][17]

-

Reagents & Materials:

-

Bacterial strains: Staphylococcus aureus (e.g., ATCC 29213) and Bacillus subtilis (e.g., ATCC 6633).

-

Mueller-Hinton Broth (MHB).

-

Walrycin B stock solution in DMSO.

-

Sterile 96-well microtiter plates.

-

-

Procedure:

-

Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in MHB to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Prepare two-fold serial dilutions of Walrycin B in MHB across the wells of the 96-well plate. Typical concentration ranges might be 64 µg/mL to 0.06 µg/mL.

-

Include a positive control well (bacteria, no drug) and a negative control well (broth only).

-

Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of Walrycin B that completely inhibits visible bacterial growth.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with Walrycin B using propidium iodide (PI) staining.[3][4][5][14]

-

Reagents & Materials:

-

Cancer cell line (e.g., HeLa, MCF-7).

-

Complete culture medium.

-

Walrycin B stock solution in DMSO.

-

Phosphate-Buffered Saline (PBS).

-

Fixative: Cold 70% ethanol.

-

Staining Solution: PBS containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Walrycin B (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes or store at -20°C.

-

Centrifuge the fixed cells at a higher speed (e.g., 800 x g for 5 minutes) to pellet, and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 single-cell events.

-

-

Data Analysis:

-

Use the flow cytometry analysis software to gate on the single-cell population.

-

Generate a histogram of PI fluorescence intensity (linear scale).

-

Quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M peak following treatment indicates M-phase arrest.

-

Conclusion and Future Directions

Walrycin B represents a fascinating evolution from a toxoflavin-inspired antibacterial scaffold to a potent anticancer agent. Its dual-targeting capability—inhibiting the essential WalR regulator in bacteria and the critical separase enzyme in human cells—marks it as a compound of significant therapeutic interest. The recent discovery of its role as a separase inhibitor opens a new avenue for the development of mitotic poisons for cancer therapy.

Future research should focus on several key areas. First, obtaining the full dataset from the pivotal study by Zhu et al. is essential to quantify its anticancer potency (IC₅₀) and establish a baseline for further development. Second, a comprehensive screening against a panel of cancer cell lines is required to identify specific cancer types that are most sensitive to separase inhibition. Third, detailed structure-activity relationship (SAR) studies are needed to optimize the scaffold for improved potency, selectivity, and drug-like properties. Finally, in vivo efficacy studies in relevant xenograft models will be crucial to validate its therapeutic potential and assess its safety profile. The journey of Walrycin B from a toxin analogue to a potential dual-threat therapeutic agent underscores the power of chemical exploration in modern drug discovery.

References

- 1. Walrycin B, as a novel separase inhibitor, exerts potent anticancer efficacy in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a fluorogenic assay to measure separase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides - Google Patents [patents.google.com]

- 10. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. PT1037650E - Compositions for the treatment of staphylococcus aureus infections - Google Patents [patents.google.com]

- 13. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Separase Proteolytic Activity in Single Living Cells by a Fluorogenic Flow Cytometry Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activity of aurisin A isolated from Neonothopanus nambi against methicillin-resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Walrycin B: A Technical Guide to its Function as a WalR Inhibitor in Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Walrycin B is an antibacterial compound that demonstrates significant potential for combating Gram-positive pathogens. As an analogue of the well-known toxin toxoflavin, Walrycin B exerts its antimicrobial effect by targeting a highly conserved and essential two-component signal transduction system: the WalK/WalR pathway. This system is a master regulator of cell wall metabolism, making it an attractive target for novel antimicrobial agents. This technical guide provides an in-depth exploration of Walrycin B's function, its mechanism of action through the inhibition of the WalR response regulator, and the critical signaling pathways involved. Detailed experimental protocols for key assays are provided, alongside quantitative data on the activity of its analogue, toxoflavin, to offer a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

Introduction to Walrycin B and the WalK/WalR System

Walrycin B is recognized as a potent inhibitor of the WalR response regulator, a key component of the WalK/WalR two-component system (TCS) in Gram-positive bacteria.[1][2] This system, also known as YycG/YycF, is essential for the viability of numerous pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis.[1][2][3][4] The WalK/WalR pathway plays a pivotal role in maintaining cell wall homeostasis by orchestrating the synthesis and degradation of peptidoglycan, the primary structural component of the bacterial cell wall.[3][5] By inhibiting this critical pathway, Walrycin B disrupts the integrity of the bacterial cell wall, leading to cell death. This targeted mechanism of action makes Walrycin B a promising candidate for the development of new antibiotics against drug-resistant Gram-positive infections.

Mechanism of Action: Inhibition of the WalK/WalR Signaling Pathway

The antibacterial activity of Walrycin B stems from its ability to interfere with the WalK/WalR two-component system. This signaling cascade is fundamental for bacteria to sense and respond to environmental stimuli, particularly those related to cell wall stress.

The WalK/WalR Signaling Cascade:

-

Signal Perception: The sensor histidine kinase, WalK (also known as YycG), is a transmembrane protein that detects specific signals, which are believed to be related to peptidoglycan metabolism.[6]

-

Autophosphorylation: Upon signal detection, WalK undergoes autophosphorylation on a conserved histidine residue, utilizing ATP as the phosphate donor.

-

Phosphotransfer: The phosphoryl group is then transferred from WalK to a conserved aspartate residue on the cognate response regulator, WalR (also known as YycF).

-

Transcriptional Regulation: Phosphorylated WalR (WalR-P) acts as a transcriptional regulator, binding to specific DNA sequences in the promoter regions of target genes.[6] This binding activity can either activate or repress gene expression.

-

Regulation of Cell Wall Metabolism: The WalR regulon includes a suite of genes that are critical for cell wall maintenance. Key among these are genes encoding for autolysins (e.g., cwlO, lytE, atlA, lytM), which are enzymes that cleave peptidoglycan, and their inhibitors.[1][3][7] The WalK/WalR system maintains a delicate balance between cell wall synthesis and degradation, which is essential for cell growth, division, and viability.[8]

Walrycin B functions by inhibiting the WalR response regulator. While the precise molecular interaction is still under investigation, it is hypothesized that Walrycin B prevents the effective binding of WalR-P to its target DNA sequences, thereby dysregulating the expression of essential genes involved in cell wall metabolism. This disruption leads to uncontrolled autolytic activity and ultimately, cell lysis.

Quantitative Data on Antibacterial Activity

| Bacterial Species | Strain | MIC of Toxoflavin (µg/mL) | Reference |

| Escherichia coli | - | < 3 | [4] |

| Various Fungi | (See Reference) | 64 - 256 | [2] |

Note: The table above primarily reflects the antifungal and limited antibacterial data available for toxoflavin. Further research is required to establish a comprehensive antibacterial profile for Walrycin B.

Detailed Experimental Protocols

The following protocols are foundational for the characterization of Walrycin B's antibacterial properties and its mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Walrycin B stock solution of known concentration

-

Sterile diluent (e.g., DMSO, water)

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for OD measurements)

Procedure:

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of Walrycin B in MHB directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations ranging from a clinically relevant maximum to a minimum.

-

Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the Walrycin B dilutions, as well as to a positive control well (containing only inoculum and broth) and a negative control well (containing only broth). This brings the final volume in each well to 100 µL.

-

Incubation: Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of Walrycin B at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[10][11][12]

In vitro WalK Kinase Assay

This assay measures the ability of Walrycin B to inhibit the autophosphorylation of WalK.

Materials:

-

Purified WalK protein

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

-

[γ-³²P]ATP or a non-radioactive ATP detection system

-

Walrycin B at various concentrations

-

SDS-PAGE gels and reagents

-

Phosphorimager or appropriate detection instrument

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, purified WalK protein, and varying concentrations of Walrycin B (or a vehicle control).

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection: Visualize the phosphorylated WalK by autoradiography using a phosphorimager. The intensity of the band corresponding to phosphorylated WalK will decrease in the presence of an effective inhibitor.[13]

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine if Walrycin B affects the binding of WalR to its target DNA.

Materials:

-

Purified WalR protein

-

Labeled DNA probe containing the WalR binding site (e.g., with ³²P or a fluorescent dye)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Non-denaturing polyacrylamide gel

-

Walrycin B at various concentrations

Procedure:

-

Phosphorylate WalR: Incubate purified WalR with a phosphate donor (e.g., acetyl phosphate or phosphorylated WalK) to generate WalR-P.

-

Binding Reaction: Combine the labeled DNA probe, phosphorylated WalR, and binding buffer in the presence of varying concentrations of Walrycin B.

-

Incubation: Allow the binding reaction to proceed at room temperature for 20-30 minutes.

-